(Dimethylamino)methylen-thioharnstoff CAS No. 910297-67-5"

>

(Dimethylamino)methylen-thioharnstoff CAS No. 910297-67-5"

>

(Dimethylamino)methylen-thioharnstoff

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

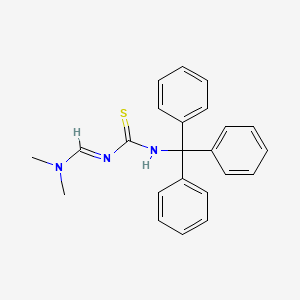

“(Dimethylamino)methylene-thiourea” is a compound with the molecular formula C23H23N3S and a molecular weight of 373.51 . It is used in scientific research due to its unique structure, which enables diverse applications, from catalysis to drug synthesis.

Molecular Structure Analysis

The molecular structure of “(Dimethylamino)methylene-thiourea” is represented by the formula C23H23N3S . The compound contains a thiourea group (NH2C=S), which is connected to a dimethylamino group (N(CH3)2) and a triphenylmethyl group (CPh3).

Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

Die Fähigkeit der Verbindung, Polymersome – Vesikel aus amphiphilem Diblock-Copolymer – zu bilden, macht sie zu einem Kandidaten für die Entwicklung von Arzneimittel-Abgabesystemen . Diese Polymersome können so konzipiert werden, dass sie auf pH- und Temperaturänderungen reagieren, was sie für die gezielte Arzneimittel-Abgabe geeignet macht, insbesondere in Bereichen mit abnormalen pH-Werten, wie z. B. Tumorgewebe.

Nanoreaktoren

Polymersome, die aus dieser Verbindung gebildet werden, können auch als Nanoreaktoren wirken . Dies sind winzige, vesikelartige Strukturen, die chemische Reaktionen in ihren umschlossenen Räumen durchführen können. Diese Anwendung ist besonders nützlich im Bereich der Nanotechnologie und Materialwissenschaften, wo die präzise Kontrolle über Reaktionsumgebungen entscheidend ist.

Gentherapie

Der pH- und temperaturreaktive Charakter der Polymersome macht sie auch zu potenziellen Trägern für Gentherapieanwendungen . Sie können genetisches Material während der Abgabe schützen und es am richtigen Ort und zur richtigen Zeit im Körper freisetzen, was für eine effektive Gentherapie unerlässlich ist.

Antifungal und antibakterielle Mittel

Derivate von “(Dimethylamino)methylen-thioharnstoff” haben signifikante antifungale und antibakterielle Aktivitäten gezeigt . Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Medikamente, die gegen resistente Stämme von Bakterien und Pilzen effektiver sein könnten.

Antioxidative Bewertungen

Einige Derivate haben auch antioxidative Eigenschaften gezeigt, die in Pharmazeutika und Nutrazeutika zur Bekämpfung von oxidativen Stress-bedingten Krankheiten genutzt werden könnten .

Synthese von biologisch aktiven Heterocyclen

Die Verbindung dient als Zwischenprodukt bei der Synthese einer Vielzahl von biologisch aktiven Heterocyclen . Diese Heterocyclen haben Anwendungen in der medizinischen Chemie für die Entwicklung von Medikamenten mit antibakteriellen, antifungal, entzündungshemmenden, krebshemmenden und antimalaria-Aktivitäten.

Entwicklung von fluoreszierenden Materialien

Die Verbindung kann bei der Synthese von fluoreszierenden Materialien wie (Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidinen verwendet werden . Diese Materialien haben Anwendungen in der Bio-Bildgebung und in Sensoren, da sie unter bestimmten Bedingungen Licht emittieren können.

Katalyse

“(Dimethylamino)methylen-thioharnstoff” kann als Katalysator in der organischen Synthese wirken und die Bildung verschiedener organischer Verbindungen fördern . Dies ist besonders wichtig im Bereich der grünen Chemie, wo nach effizienten und umweltfreundlichen Katalysatoren gesucht wird.

Wirkmechanismus

The mechanism of action of [(Dimethylamino)methylene](triphenylmethyl)-thiourea is not well-understood. It is believed to interact with proteins through a combination of electrostatic and hydrophobic interactions. It has been shown to bind to metal ions, such as zinc, cobalt, and nickel, which suggests that it may be able to form complexes with proteins or other molecules.

## Biochemical and Physiological Effects

The biochemical and physiological effects of [(Dimethylamino)methylene](triphenylmethyl)-thiourea have not been extensively studied. It has been shown to bind to metal ions, which suggests that it may be able to affect the activity of certain enzymes. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and trypsin, which suggests that it may be able to affect the activity of other enzymes as well.

##

Vorteile Und Einschränkungen Für Laborexperimente

The use of [(Dimethylamino)methylene](triphenylmethyl)-thiourea in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. The main limitation of [(Dimethylamino)methylene](triphenylmethyl)-thiourea is that it is not well-understood, and its biochemical and physiological effects are not well-understood.

##

Zukünftige Richtungen

There are several possible future directions for the use of [(Dimethylamino)methylene](triphenylmethyl)-thiourea. It could be used in the development of new drug delivery systems, as it has been shown to bind to metal ions. It could also be used in the development of new enzymes, as it has been shown to inhibit the activity of certain enzymes. Additionally, it could be used to develop new affinity ligands for the purification of proteins, as it has been shown to bind to metal ions. Finally, it could be used to develop new compounds with enhanced binding properties, as it has been shown to bind to metal ions.

Safety and Hazards

The safety data sheet for “(Dimethylamino)methylene-thiourea” suggests that it is for R&D use only and not for medicinal, household, or other use . In case of accidental exposure, the recommended first-aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Eigenschaften

IUPAC Name |

(1E)-1-(dimethylaminomethylidene)-3-tritylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3S/c1-26(2)18-24-22(27)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,25,27)/b24-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUUCAFBLKFHBE-HKOYGPOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

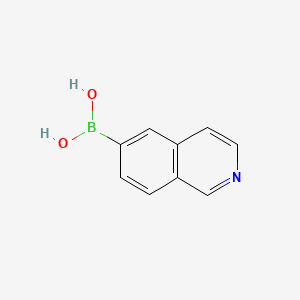

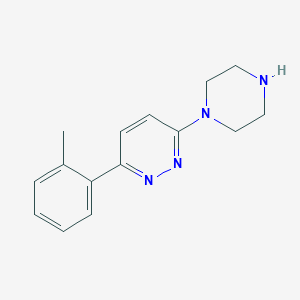

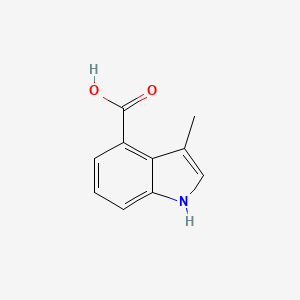

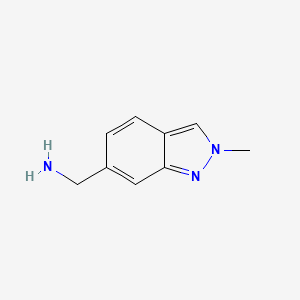

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1387010.png)

![N,2-Dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]propan-2-amine](/img/structure/B1387011.png)

![2-(Phenylmethyl)-2-azabicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B1387014.png)

![Ethyl 2-({3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1387015.png)